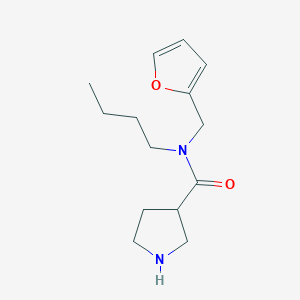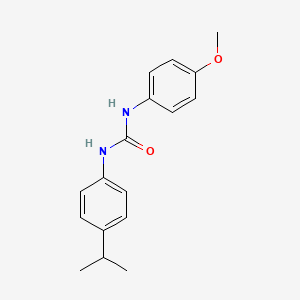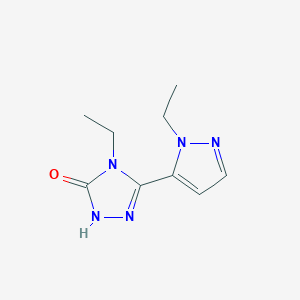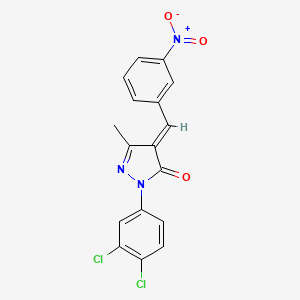
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride
説明
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride, also known as SKF-38393, is a selective agonist of dopamine D1-like receptors. It is a white crystalline powder that is soluble in water and ethanol. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. In
作用機序
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride is a selective agonist of dopamine D1-like receptors. It has been shown to increase the release of dopamine in the prefrontal cortex and to enhance dopaminergic transmission in the striatum. This mechanism of action is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to enhance synaptic plasticity in the prefrontal cortex. It has also been shown to increase the expression of glutamate receptors in the striatum and to enhance the activity of GABAergic interneurons in the prefrontal cortex.
実験室実験の利点と制限
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has a number of advantages and limitations for lab experiments. Its selectivity for dopamine D1-like receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its relatively low potency and limited bioavailability can make it difficult to achieve therapeutic effects in vivo.
将来の方向性
There are a number of future directions for research on N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride. One area of focus is the development of more potent and selective agonists of dopamine D1-like receptors. Another area of focus is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
N-butyl-N-(2-furylmethyl)-3-pyrrolidinecarboxamide hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and to have antipsychotic effects in animal models of schizophrenia. In addition, it has been investigated for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
N-butyl-N-(furan-2-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-8-16(11-13-5-4-9-18-13)14(17)12-6-7-15-10-12/h4-5,9,12,15H,2-3,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWRHXJCFBJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)C(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869964.png)
![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3869978.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B3870010.png)


![6-ethyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3870029.png)
![3-[{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B3870035.png)

![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)
![2-methyl-4-{5-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3870079.png)